2-Methoxy-6-methylbenzonitrile

Physicochemical Properties Solid Handling Procurement

Medicinal and process chemistry teams require precise regiochemical control when sourcing benzonitrile building blocks for patent-protected scaffolds. 2-Methoxy-6-methylbenzonitrile (CAS 53005-44-0) delivers the unique 2,6-substitution pattern that enables: - PI3Kδ inhibitor series (IC50 10 nM) per US10092570 - the only entry point to this IP-protected pharmacophore. - Clean 4-position bromination, a critical gatekeeper step for agrochemical fungicide backbones. - Solid, crystalline form ensuring reliable handling, precise stoichiometric addition, and facile sublimation purification.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 53005-44-0
Cat. No. B1297902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-methylbenzonitrile
CAS53005-44-0
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC)C#N
InChIInChI=1S/C9H9NO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,1-2H3
InChIKeyZZZIUEZLZGDVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-methylbenzonitrile – Strategic Ortho-Substituted Building Block


2-Methoxy-6-methylbenzonitrile (CAS 53005-44-0) is a disubstituted aromatic nitrile (C₉H₉NO, MW 147.17 g/mol) featuring an ortho-methoxy and an ortho-methyl group on the benzonitrile ring . This specific substitution pattern confers a distinct steric and electronic environment around the nitrile, making it a critical intermediate in the synthesis of high-value agrochemicals (e.g., fungicides) and complex pharmaceutical agents (e.g., PI3Kδ kinase inhibitors) that require precise regiochemical control during subsequent functionalization steps .

Ortho-substituted aromatic nitrile for regioselective synthesis workflows
Pharmaceutical intermediate for kinase inhibitor pharmacophore construction
Agrochemical building block requiring precise steric and electronic control

Why 2-Methoxy-6-methylbenzonitrile Has No Generic Substitute


The combined influence of the ortho-located methoxy and methyl groups on the benzonitrile core creates a sterically hindered, electronically polarized environment that is not replicated by monofunctional analogs or those with meta/para substitution patterns . Generic substitution with isomers like 2-methoxy-4-methylbenzonitrile fundamentally alters the regioselectivity of electrophilic aromatic substitution and the steric accessibility of the nitrile, leading to failure in synthesizing specific patent-protected pharmaceutical intermediates (e.g., the PI3Kδ inhibitor series in US10092570) and agrochemicals .

REGIO Meta or para-substituted isomers (e.g., 2-methoxy-4-methylbenzonitrile) may shift electrophilic substitution outcomes, altering downstream coupling vectors.
PHARM Substitution breaks patent-defined PI3Kδ pharmacophore integrity; patent US10092570 SAR context may not transfer to analog scaffolds.
FORM Liquid 2-methylbenzonitrile analogs introduce solvent evaporation and pressurization risks not present with the solid target compound.

2-Methoxy-6-methylbenzonitrile vs. Analogs: Evidence


Solid vs. Liquid Form: Handling Advantages

Unlike the low-melting liquid 2-methylbenzonitrile (CAS 529-19-1, melting point -13 °C), 2-methoxy-6-methylbenzonitrile is a solid at room temperature . This drastically simplifies industrial-scale weighing, dispensing, and storage, mitigating the common solvent evaporation or container pressurization risks associated with liquid nitriles. This physical form is a primary driver for procurement in synthesis laboratories where solid reagents offer superior gravimetric accuracy.

Solid vs. Liquid Form
Cross-study comparable
Solid at 25 °C vs. -13 °C liquid for 2-methylbenzonitrile
Reported solid-state advantage for gravimetric accuracy
Handling profile supports lab-scale automation fit
Physicochemical Properties Solid Handling Procurement

Regioselective Bromination at 4-Position

The 2-methoxy-6-methyl substitution pattern governs electrophilic aromatic substitution to occur exclusively at the 4-position. This has been synthetically exploited for the high-yielding bromination of 2-methoxy-6-methylbenzonitrile to produce 4-bromo-2-methoxy-6-methylbenzonitrile, a pivotal downstream intermediate for metal-catalyzed cross-couplings . In contrast, the isomer 2-methoxy-4-methylbenzonitrile (CAS 53078-69-6) would likely direct bromination to the sterically congested 6-position, highlighting a critical divergence in synthetic utility.

4-Position Bromination
Class-level inference
Clean NBS/TFA bromination at 4-position for para-extended architectures
Regioselectivity may support linear scaffold construction
6-position congestion avoided vs. 4-methyl isomer
Regioselective Synthesis Bromination Building Block Utility

LogP and Solubility: Liquid-Liquid Extraction Advantage

With a calculated LogP of 1.88 and a low aqueous solubility of 0.29 g/L, 2-methoxy-6-methylbenzonitrile partitions efficiently into organic layers during aqueous workups . Compared to the more polar analog 2-hydroxy-6-methylbenzonitrile (LogP ~1.57, CAS 73289-66-4) or the less dense 2-methylbenzonitrile (density 0.989 vs. 1.06 for target), this compound offers a more predictable recovery profile in standard extraction protocols, reducing product loss during scale-up.

LogP and Extraction
Cross-study comparable
LogP 1.88 with 0.29 g/L aqueous solubility
Supports organic-phase partitioning during workup
Density profile may facilitate phase separation
LogP Aqueous Solubility Workup Purification

Patented PI3Kδ Pharmacophore: Non-Interchangeable Intermediate

Patent US10092570 (Example 315) and related filings (US10376513, US10646492) explicitly construct a high-affinity PI3Kδ inhibitor (IC50 ~10 nM) around a 2-methoxy-6-methylbenzonitrile core . The 2-methoxy and 6-methyl groups are integral to the pharmacophore, as evidenced by the precise structure-activity relationships (SAR) captured in the patent. Attempting to substitute this building block with a different isomeric benzonitrile, such as 2-methoxy-4-methylbenzonitrile, would result in a structurally distinct compound falling outside the patent's composition of matter claims, creating regulatory and intellectual property risks for pharmaceutical development.

PI3Kδ Pharmacophore
Head-to-head
Core scaffold of Example 315, US10092570; reported PI3Kδ IC50 10 nM
Patent-defined structural integrity; isomer substitution not supported
SAR context requires exact building block match
Drug Discovery PI3K Inhibitors Patent Composition of Matter Procurement

2-Methoxy-6-methylbenzonitrile: Key Applications


Patent-Protected PI3Kδ Inhibitor Synthesis

Procurement of 2-methoxy-6-methylbenzonitrile is non-negotiable for medicinal chemistry teams developing specific PI3Kδ inhibitors. As the core scaffold of Example 315 in patent US10092570 (exhibiting an IC50 of 10 nM), this building block is the only entry point to this highly potent and IP-protected chemical series. Substitution with any other benzonitrile isomer would not only breach the compositional patent landscape but would also lead to a complete loss of target affinity, as the 2-methoxy-6-methyl pattern is integral to the pharmacophore .

High-Efficacy Fungicide Key Intermediate

Chemical process development teams designing next-generation agricultural fungicides specify 2-methoxy-6-methylbenzonitrile for its ability to undergo clean 4-position bromination. This regioselective transformation is a critical gatekeeper step for the installation of aryl or heteroaryl coupling partners, forming the backbone of complex active ingredients. The compound's well-defined solid-state properties also enable reliable large-scale handling and precise stoichiometric addition in manufacturing environments .

Precursor for Enzymatic Natural Product Synthesis

Academic and industrial laboratories focused on chemoenzymatic synthesis utilize 2-methoxy-6-methylbenzonitrile as a key starting point for producing chiral isochromanones like (S)-8-O-Methylmellein. As documented by Schubert, Kula, and Müller (1999), the specific ortho-substitution pattern of this benzonitrile is critical for substrate recognition by the Candida parapsilosis carbonyl reductase enzyme. Alternative isomers would not be processed by the enzyme's active site geometry, making this compound uniquely suited for this green chemistry application .

Monomer for Ortho-Tuned Polymeric Networks

For polymer and materials chemists, the dual ortho-substitution introduces a defined steric twist in the resultant aromatic backbone, which can be exploited to tune interchain spacing and glass transition temperatures (Tg). The solid, crystalline nature of 2-methoxy-6-methylbenzonitrile ensures easy sublimation or purification prior to polymerization, a handling advantage over its liquid 2-methyl analog that often requires degassing or pre-treatment to remove colored impurities entering the polymer matrix.

Application
Selection Property
Validation Focus
PI3Kδ inhibitor synthesis
Patent-defined pharmacophore scaffold
Composition of matter and target engagement review
Agrochemical fungicide intermediate
Regioselective 4-position functionalization
Bromination and cross-coupling efficiency
Chemoenzymatic chiral synthesis
Ortho-substitution for enzyme recognition
Substrate specificity and biotransformation yield
Ortho-tuned polymer networks
Solid-state handling and steric twist
Monomer purity and glass transition tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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